Lipophilicity Elevation vs. Non‑Brominated Parent: XLogP3 Comparison
The 4,6-dibromo substitution raises the computed XLogP3 to 4.9, a substantial increase over the non‑brominated analog 2‑methyl‑3‑(6‑methyl‑1,3‑benzoxazol‑2‑yl)aniline, which has a predicted XLogP3 of approximately 2.4–2.8 based on PubChem consensus and ChemAxon calculations [1][2]. This 2.1–2.5 log unit increase reflects the lipophilic contribution of the two bromine atoms and moves the compound firmly into the lead‑like lipophilicity space (LogP 3–5) associated with improved passive membrane permeation.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline: ~2.4–2.8 (predicted) |
| Quantified Difference | Δ = 2.1–2.5 log units |
| Conditions | Computed by PubChem XLogP3 algorithm (v3.0) and ChemAxon; values are in silico predictions, not experimental logD measurements. |
Why This Matters
A >2 log unit lipophilicity differential fundamentally alters membrane permeability, tissue distribution, and CYP450 susceptibility; using the non‑brominated analog as a surrogate in a permeability assay or PK study would generate misleading structure‑property relationship data.
- [1] PubChem Compound Summary for CID 17274143, 'Akos BB-8538', National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/17274143 (accessed 2026-05-01). View Source
- [2] PubChem Compound Summary for CID 28591109, '2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline', National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/28591109 (accessed 2026-05-01). View Source
